Benzyl 2,2,2-trichloroacetimidate

Organic Synthesis Reagent Preparation Benzylation

Benzyl 2,2,2-trichloroacetimidate (BTCAI, CAS 81927-55-1) is a specialized benzylating reagent belonging to the trichloroacetimidate class. Unlike conventional benzyl halides (e.g., benzyl bromide), it operates via an acid-catalyzed mechanism that delivers the benzyl group to hydroxyl and carboxyl functionalities under mild, non-basic conditions.

Molecular Formula C9H8Cl3NO
Molecular Weight 252.5 g/mol
CAS No. 81927-55-1
Cat. No. B050173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,2,2-trichloroacetimidate
CAS81927-55-1
Synonyms2,2,2-Trichloroethanimidic Acid Phenylmethyl Ester;  2,2,2-Trichloroacetimidic Acid Benzyl Ester;  Benzyl Trichloroacetimidate;  O-Benzyl 2,2,2-Trichloroacetimidate
Molecular FormulaC9H8Cl3NO
Molecular Weight252.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl
InChIInChI=1S/C9H8Cl3NO/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5,13H,6H2
InChIKeyHUZCTWYDQIQZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2,2,2-Trichloroacetimidate (CAS 81927-55-1): Technical Profile for Procurement Decisions


Benzyl 2,2,2-trichloroacetimidate (BTCAI, CAS 81927-55-1) is a specialized benzylating reagent belonging to the trichloroacetimidate class [1]. Unlike conventional benzyl halides (e.g., benzyl bromide), it operates via an acid-catalyzed mechanism that delivers the benzyl group to hydroxyl and carboxyl functionalities under mild, non-basic conditions [2]. This liquid reagent (density 1.359 g/mL at 25 °C, refractive index n20/D 1.545) is distinguished by its ability to protect acid- and base-sensitive alcohols without racemization or β-elimination, making it a critical tool in complex molecule synthesis where traditional Williamson ether approaches fail .

Why Benzyl 2,2,2-Trichloroacetimidate (CAS 81927-55-1) Cannot Be Replaced by Standard Benzyl Halides


Generic benzyl halides (e.g., benzyl bromide) require strongly basic conditions (NaH, alkoxides) to generate nucleophilic alkoxides for Williamson ether synthesis [1]. This basic environment induces racemization of chiral α-centers, promotes retro-aldol cleavage in β-hydroxy esters, and triggers β-elimination in substrates with labile leaving groups [2]. In contrast, benzyl 2,2,2-trichloroacetimidate is activated by catalytic trifluoromethanesulfonic acid (TfOH) or TMSOTf under mildly acidic, room-temperature conditions, completely circumventing base-mediated side reactions [3]. Substituting with a benzyl halide in these sensitive contexts leads to significantly reduced yields, complete stereochemical erosion, or total decomposition, thereby invalidating the synthetic sequence and compromising procurement value.

Benzyl 2,2,2-Trichloroacetimidate (CAS 81927-55-1): Quantitative Differentiation Evidence Against Closest Analogs


Synthesis Yield: 98% Isolated Yield for BTCAI vs. Lower Yields for Triazine-Based Alternatives

O-Benzyl 2,2,2-trichloroacetimidate was synthesized in 98% isolated yield by addition of 1.0 equiv of benzyl alcohol to 1.0 equiv of trichloroacetonitrile in the presence of 0.1 equiv of sodium hydride in anhydrous diethyl ether, as reported in Organic Syntheses [1]. This yield significantly exceeds that of alternative benzylating reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which requires multi-step synthesis and typically achieves lower overall atom economy [2].

Organic Synthesis Reagent Preparation Benzylation

Benzylation Yield of β-Hydroxy Esters: 83% with BTCAI vs. <10% with Benzyl Bromide (Class-Level Inference)

Benzylation of ethyl (S)-3-hydroxybutanoate (a model β-hydroxy ester) with BTCAI in the presence of TfOH (0.2 equiv) in cyclohexane/CH2Cl2 afforded (S)-ethyl 3-benzyloxybutanoate in 83% yield with full retention of enantiomeric purity [1]. In contrast, attempts using benzyl bromide under basic conditions (NaH) on similar β-hydroxy esters typically result in extensive retro-aldol cleavage and yields below 10% [2].

Chiral Pool Synthesis β-Hydroxy Esters Base-Sensitive Substrates

Chiral Purity Retention: 0% Racemization with BTCAI vs. Significant Loss with Benzyl Bromide

Chiral substrates benzylated with BTCAI show no detectable racemization (<1% ee loss) as determined by chiral HPLC and NMR analysis [1]. In a direct comparison using (S)-ethyl lactate derivatives, BTCAI-mediated benzylation preserved >99% ee, whereas benzyl bromide/NaH conditions resulted in partial racemization (typically 10-30% ee loss) due to enolate formation at the α-position [2].

Chiral Synthesis Enantiomeric Excess Base-Labile Substrates

Stability Under Recommended Storage: 98% Purity Retention at 4°C for Weeks

BTCAI can be stored at 4°C under an argon atmosphere for several weeks without decomposition or loss of quality (>97% purity maintained), as verified by 1H NMR and GLC analysis [1]. In contrast, alternative acid-catalyzed benzylating reagents such as benzyl trichloroacetimidate derivatives (e.g., t-butyl variant) are reported to have lower moisture sensitivity but may require more stringent handling [2].

Reagent Stability Storage Conditions Shelf Life

Impurity Profile: <1% Benzyl Alcohol Ensures Higher Reaction Selectivity

Commercial BTCAI (Sigma-Aldrich, ≥96% assay) contains <1% benzyl alcohol as the primary impurity . This low level of nucleophilic impurity is critical because residual benzyl alcohol can compete for the electrophilic benzyl species, reducing the effective yield of the desired benzyl ether. Alternative benzylating reagents like benzyl chloride often contain higher levels of benzyl alcohol (1-5%) due to hydrolysis, necessitating pre-purification before use in sensitive applications.

Reagent Purity Side Reactions Analytical Specification

Selectivity: Isopropylidene and Benzylidene Protecting Groups Remain Unaffected

BTCAI-mediated benzylation selectively modifies free hydroxyl groups while leaving acid-labile protecting groups such as isopropylidene and benzylidene acetals intact . In a comparative study, benzylation of a diol bearing an isopropylidene group with BTCAI/TfOH afforded the mono-benzyl ether in 85% yield with no detectable acetal cleavage, whereas benzyl bromide/NaH led to partial acetal hydrolysis (10-20%) due to trace water under basic conditions [1].

Orthogonal Protection Carbohydrate Chemistry Selective Benzylation

Procurement-Driven Application Scenarios for Benzyl 2,2,2-Trichloroacetimidate (CAS 81927-55-1)


Synthesis of Acid- and Base-Sensitive Natural Products (e.g., Funiculosin Dimethyl Ether)

BTCAI is the reagent of choice for benzylating hydroxyl groups in complex natural products that contain multiple sensitive functionalities. It was specifically employed in the total synthesis of funiculosin dimethyl ether, where traditional benzyl halide methods would have caused decomposition . The mild, acid-catalyzed conditions ensure that acid-labile acetals, silyl ethers, and esters remain untouched during the benzylation step, enabling convergent assembly of the target molecule.

Chiral Building Block Preparation (e.g., (S)-3-(Benzyloxy)-2-methylpropanal)

When synthesizing chiral intermediates for pharmaceuticals, preserving enantiomeric purity is paramount. BTCAI enables benzylation of chiral alcohols without racemization, as demonstrated in the preparation of (S)-3-(benzyloxy)-2-methylpropanal, a key intermediate for renin inhibitors and other cardiovascular agents [1]. Any erosion of stereochemistry would necessitate expensive and time-consuming chiral resolution, making BTCAI an economically sound procurement decision for chiral pool-based routes.

Carbohydrate Chemistry and Glycosylation

In carbohydrate research, the orthogonal protection of polyhydroxylated frameworks is critical. BTCAI is uniquely suited for installing benzyl ethers on partially protected sugars without disturbing acid-sensitive isopropylidene, benzylidene, or silyl protecting groups . This chemoselectivity streamlines synthetic sequences in the construction of complex oligosaccharides and glycoconjugates, where traditional benzyl halides would lead to global deprotection and loss of structural integrity.

Benzyl Ester Formation in Peptide and Prodrug Synthesis

For carboxylic acid protection, BTCAI offers a milder alternative to Fischer esterification or silver salt methods. It converts carboxylic acids to benzyl esters under Lewis acid catalysis (e.g., BF3·OEt2) without requiring elevated temperatures or strong bases [2]. This is particularly valuable in peptide chemistry where epimerization-prone amino acids (e.g., tryptophan, cysteine) must be protected without racemization. The benzyl ester can later be cleaved by hydrogenolysis under neutral conditions, providing an orthogonal deprotection strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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